molecular formula C27H24N4O4 B7690729 1-(4-methoxyphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7690729
M. Wt: 468.5 g/mol
InChI Key: TVSDSJXVIYUWAI-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxadiazole moiety, and various aromatic substituents

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the oxadiazole group, and the coupling of aromatic substituents. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization reactions: to form the pyrrolidine ring.

    Condensation reactions: to introduce the oxadiazole moiety.

    Coupling reactions: to attach the aromatic substituents.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxadiazole or aromatic groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis.

Scientific Research Applications

1-(4-methoxyphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may be used in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The oxadiazole and pyrrolidine moieties can interact with various biological pathways, influencing processes like signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar compounds to 1-(4-methoxyphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide include:

    1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide: This compound shares the pyrrolidine and carboxamide groups but lacks the oxadiazole moiety.

    3-(4-methoxyphenyl)-1-(4-methylphenyl)propynone: This compound has similar aromatic substituents but a different core structure.

    1,3,5-tris(3-methoxy-4-carboxyphenyl)benzene: This compound features multiple methoxy and carboxy groups on a benzene ring, differing significantly in structure but sharing some functional groups.

The uniqueness of this compound lies in its combination of the pyrrolidine ring, oxadiazole moiety, and specific aromatic substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4/c1-17-6-5-7-18(14-17)25-29-27(35-30-25)22-8-3-4-9-23(22)28-26(33)19-15-24(32)31(16-19)20-10-12-21(34-2)13-11-20/h3-14,19H,15-16H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSDSJXVIYUWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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